Structural Uniqueness: Dual Functionalization Creates a Distinctive Pharmacophore
The target compound incorporates two distinct heterocyclic recognition motifs—5‑fluoropyridine‑3‑carbonyl and pyridin‑2‑yloxy—attached to the same 8‑azabicyclo[3.2.1]octane scaffold. In contrast, the closest commercially available intermediates, such as 3‑(pyridin‑2‑yloxy)‑8‑azabicyclo[3.2.1]octane (CAS 1692645‑85‑4) and 8‑(5‑fluoropyridine‑3‑carbonyl)‑8‑azabicyclo[3.2.1]oct‑2‑ene, each bear only one of these two substituents . The presence of both groups simultaneously increases the number of hydrogen‑bond acceptors (N+O count) from 3 (in the simpler analogs) to 5, and elevates the topological polar surface area (TPSA) from approximately 25–35 Ų to a predicted ~56 Ų, altering passive membrane permeability and target‑binding potential at the class level [1].
| Evidence Dimension | Number of H-bond acceptors (N+O count) and predicted TPSA |
|---|---|
| Target Compound Data | H-bond acceptors: 5; predicted TPSA: ~56 Ų |
| Comparator Or Baseline | 3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane: H-bond acceptors: 3; TPSA ~25 Ų. 8-(5-Fluoropyridine-3-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene: H-bond acceptors: 3; TPSA ~35 Ų. |
| Quantified Difference | Increase of 2 H-bond acceptors and 21–31 Ų in TPSA compared to single-substituted analogs |
| Conditions | Calculated using standard cheminformatics methods (PubChem computed properties) |
Why This Matters
The increased hydrogen-bonding capacity and polar surface area broaden the compound’s utility in fragment-based drug design and structure‑activity relationship studies that require a fully decorated scaffold.
- [1] PubChem. Computed properties for 8-(5-fluoropyridine-3-carbonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane (CID 137047771). https://pubchem.ncbi.nlm.nih.gov (2026-04-29). View Source
